molecular formula C12H7N5S B8438882 3-(2-Pyrazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole

3-(2-Pyrazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole

Cat. No. B8438882
M. Wt: 253.28 g/mol
InChI Key: OGSLZIUZLWEMIG-UHFFFAOYSA-N
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Patent
US06114537

Procedure details

A mixture of 2-butyl-1,2,4-thiadiazolo[4,5-a]benzimidazole-3(2H)-one (300 mg, 1.213 mmol) and pyrazinecarbonitrile (319 mg, 3.03 mmol) in 8 mL of dicloromethane was stirred at room temperature for 36 hr. The precipitate was filtered and washed with dichloromethane to give 0.28 g (91%) of 3-(2-pyrazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole as a white solid; 1H NMR (CDCl3)δ 7.32 (t, 1H, ArH), 7.50 (t, 1H, ArH), 7.83 (d, 1H, ArH), 8.67 (d, 1H, ArH), 8.87 (br.d, 2H, py-H), 9.59 (s, 1H, py-H); mp 255-256.5° C.
Name
2-butyl-1,2,4-thiadiazolo[4,5-a]benzimidazole-3(2H)-one
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
319 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:5]1[C:12](=O)[N:11]2[C:7](=[N:8][C:9]3[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=32)[S:6]1)CCC.[N:18]1[CH:23]=[CH:22][N:21]=[CH:20][C:19]=1C#N>ClCCl>[N:18]1[CH:23]=[CH:22][N:21]=[CH:20][C:19]=1[C:12]1[N:11]2[C:7](=[N:8][C:9]3[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=32)[S:6][N:5]=1

Inputs

Step One
Name
2-butyl-1,2,4-thiadiazolo[4,5-a]benzimidazole-3(2H)-one
Quantity
300 mg
Type
reactant
Smiles
C(CCC)N1SC2=NC3=C(N2C1=O)C=CC=C3
Name
Quantity
319 mg
Type
reactant
Smiles
N1=C(C=NC=C1)C#N
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 36 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with dichloromethane

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
N1=C(C=NC=C1)C1=NSC2=NC3=C(N21)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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